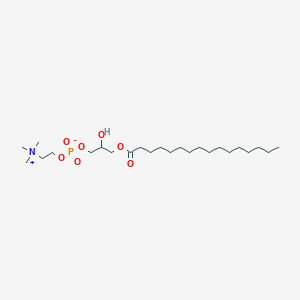

1-Palmitoylphosphatidylcholine

描述

1-Palmitoylphosphatidylcholine is a natural product found in Perna canaliculus with data available.

生物活性

1-Palmitoylphosphatidylcholine (1-PPC) is a phospholipid that plays a crucial role in cellular membranes and has been the subject of extensive research due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of 1-PPC, highlighting its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

Structural Characteristics

1-PPC is a phospholipid composed of a palmitic acid chain attached to a glycerol backbone, which is further linked to a choline head group. This structure contributes to its amphiphilic nature, allowing it to form bilayers in aqueous environments, which is essential for membrane formation and function.

1-PPC exhibits several biological activities that can be attributed to its role in membrane dynamics and cellular signaling. Key mechanisms include:

- Membrane Fluidity : 1-PPC influences the fluidity and stability of cell membranes, affecting the activity of membrane proteins and receptors. Studies have shown that varying concentrations of 1-PPC can alter the phase transition temperature of lipid bilayers, impacting their permeability and functionality .

- Cell Signaling : Phosphatidylcholine derivatives, including 1-PPC, are involved in signaling pathways that regulate cell growth, apoptosis, and inflammation. They serve as precursors for bioactive molecules such as lysophosphatidylcholine (LPC), which has been implicated in various physiological processes .

- Drug Delivery : Due to its biocompatibility and ability to form liposomes, 1-PPC is utilized in drug delivery systems. Liposomes composed of 1-PPC can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability while minimizing toxicity .

Case Study 1: Antihistaminic Activity

A study evaluated the antihistaminic properties of 1-PPC derived from Perna canaliculus. The results indicated that 1-PPC exhibited significant antihistaminic activity in vitro, suggesting its potential as a therapeutic agent for allergic reactions .

Case Study 2: Liposome Formation

Research utilizing NMR spectroscopy demonstrated that 1-PPC forms stable liposomes that mimic biological membranes. These liposomes were shown to effectively encapsulate therapeutic agents, improving their delivery to target cells .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of 1-PPC:

科学研究应用

Drug Delivery Systems

Overview:

PPC is extensively used in drug delivery systems due to its biocompatibility and ability to form liposomes. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their solubility and bioavailability.

Case Study:

A study demonstrated the use of PPC-based liposomes for delivering anticancer drugs. The liposomes improved the pharmacokinetics of the drug, resulting in enhanced therapeutic efficacy while reducing side effects. The encapsulation efficiency was reported to be over 85%, indicating the potential of PPC in formulating effective drug delivery systems .

Membrane Model Studies

Overview:

PPC serves as an essential component in membrane model studies, particularly in understanding lipid bilayer dynamics and membrane protein interactions.

Research Findings:

A comparative study utilized PPC to prepare Small Unilamellar Vesicles (SUVs), Large Unilamellar Vesicles (LUVs), and Multilamellar Vesicles (MLVs). The study employed NMR techniques to characterize these vesicles, revealing significant differences in their structural properties. The results indicated that PPC could effectively mimic biological membranes, making it valuable for studying membrane-associated phenomena .

Nutraceuticals and Cosmetics

Overview:

PPC is increasingly being incorporated into nutraceuticals and cosmetic formulations due to its beneficial effects on skin health and cellular function.

Application Examples:

- Nutraceuticals: PPC has been shown to enhance the bioavailability of various nutrients, including lipoic acid. A study highlighted its role as a lipid-based prodrug that improves the absorption of lipoic acid, addressing bioavailability issues common with oral supplements .

- Cosmetics: In cosmetic formulations, PPC acts as an emulsifier and stabilizer, improving the texture and stability of creams and lotions. Its ability to form stable emulsions makes it a preferred choice for skin care products .

Biochemical Research

Overview:

PPC is utilized in biochemical research for studying enzyme activities and lipid metabolism.

Research Insights:

PPC serves as a substrate for lysophosphocholine acyl transferases, aiding in the characterization of these enzymes. This application is critical for understanding lipid metabolism pathways and their implications in various diseases .

Data Table: Applications of 1-Palmitoylphosphatidylcholine

属性

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306323 | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-18-0, 14863-27-5 | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | We 201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014863275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。